molecular formula C13H13F3N4 B2887462 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine CAS No. 2319723-36-7

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine

Cat. No.: B2887462
CAS No.: 2319723-36-7
M. Wt: 282.27
InChI Key: QAJBEOKFEIUCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is a sophisticated small molecule designed for advanced medicinal chemistry and drug discovery research. It features a hybrid structure combining an azetidine ring and a pyrazole moiety, linked to a 3-(trifluoromethyl)pyridine scaffold. The azetidine ring is a saturated four-membered nitrogen heterocycle valued in modern drug design for its contribution to molecular geometry, metabolic stability, and physicochemical properties . The 1H-pyrazole unit is a privileged structure in pharmacology, known to be embedded in molecules with a broad spectrum of biological activities . Incorporating a pyrazole ring can be a strategic approach in developing novel therapeutic agents. The trifluoromethyl group attached to the pyridine ring is a common and highly effective bioisostere that can enhance a compound's lipophilicity, metabolic stability, and membrane permeability, making it a pivotal feature in optimizing drug-like properties. This specific molecular architecture makes this compound a valuable chemical tool for researchers. Its potential applications include serving as a key intermediate in the synthesis of more complex bioactive molecules, a building block for constructing DNA-encoded libraries , or a core scaffold for investigating structure-activity relationships (SAR) in the development of new pharmacological agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)11-3-1-4-17-12(11)19-7-10(8-19)9-20-6-2-5-18-20/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJBEOKFEIUCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C(F)(F)F)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is a heterocyclic organic molecule notable for its structural complexity and potential biological activities. With a molecular formula of C13H13F3N4C_{13}H_{13}F_{3}N_{4} and a molecular weight of approximately 282.27 g/mol, this compound integrates a trifluoromethyl group, an azetidine ring, and a pyrazole moiety, contributing to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

Molecular Structure C13H13F3N4\text{Molecular Structure }C_{13}H_{13}F_{3}N_{4}

This structure allows for various chemical transformations, including oxidation and reduction reactions, which are crucial for its synthesis and potential therapeutic applications.

Biological Activity Overview

Research indicates that This compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer research. The compound's interactions with biological targets suggest it may modulate enzyme activities or receptor functions, leading to therapeutic effects .

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties. Similar pyrazole derivatives have been documented to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

In the context of cancer research, compounds with pyrazole structures have demonstrated inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR. These activities are attributed to their ability to interfere with signaling pathways crucial for tumor growth and survival . The specific efficacy of This compound in these contexts remains an area for further investigation.

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) is essential for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. Studies on similar compounds indicate that modifications in the azetidine or pyrazole moieties can lead to significant changes in biological activity .

Comparative Analysis

A comparison of This compound with related compounds highlights its unique features:

Compound NameStructural FeaturesBiological Activity
3-(4-methyl-1H-pyrazol-1-yl)pyridineLacks azetidine ringModerate antimicrobial
5-(trifluoromethyl)pyridineContains trifluoromethyl groupLimited anticancer activity
4-methyl-1H-pyrazoleContains pyrazole ringAntitumor activity against specific targets

The unique combination of three distinct heterocyclic rings in This compound enhances its potential as a versatile compound in medicinal chemistry.

Case Studies

Recent studies have explored the synthesis and biological evaluation of similar pyrazole derivatives. For instance, a series of novel pyrazole carboxamide derivatives were synthesized and tested against various phytopathogenic fungi, revealing moderate to excellent antifungal activities . Such findings underscore the importance of continued research into the biological applications of pyrazole-based compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs reported in the literature:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Application Reference
2-{3-[(1H-Pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine C₁₃H₁₃F₃N₅ 239.28 Azetidine, pyrazole-methyl, -CF₃ Not explicitly reported
3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridine C₈H₆F₃N₃ 213.14 Pyrazole, -CF₃ Intermediate for bioactive molecules
2-(1H-Pyrazol-3-yl)pyridine C₈H₇N₃ 145.17 Pyrazole Synthetic intermediate
2-{4-[4-(Azetidin-1-yl)-7-methylimidazo[4,3-f][1,2,4]triazin-5-yl]-...pyridine* C₁₉H₁₇F₃N₈ 414.40 Azetidine, imidazo-triazine, -CF₃ Potential kinase inhibitor
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]... C₂₄H₂₅N₇O 451.51 Azetidine, tetrahydropyrazolo-pyridine, morpholine TLR7-9 antagonist (SLE treatment)
3-(1,3,4-Oxa/thiadiazol-2-yl)-6-(trifluoromethyl)-N-(3-CF₃-phenyl)pyridin-2-amine C₁₄H₈F₆N₄OS 402.30 Oxa/thiadiazole, -CF₃ Anticancer (HepG2, HT-29, MCF-7)

*Abbreviated name for clarity; full name in .

Key Observations

Role of the Trifluoromethyl Group :
The -CF₃ group is a recurring motif in compounds with anticancer (e.g., ) and anti-inflammatory (e.g., ) activities. It improves metabolic stability and enhances binding to hydrophobic pockets in target proteins.

Impact of Azetidine vs. In contrast, morpholine derivatives (e.g., ) may offer improved solubility but reduced steric constraints.

Pyrazole as a Versatile Pharmacophore :
Pyrazole rings contribute to hydrogen bonding and π-π stacking interactions. For instance:

  • The pyrazole-methyl-azetidine unit in the target compound may mimic adenine in kinase inhibitors .
  • Simplified pyrazole-pyridine analogs (e.g., ) serve as intermediates but lack the complexity for high bioactivity.

Biological Activity Correlations :

  • Anticancer Activity : Compounds with trifluoromethyl and heterocyclic appendages (e.g., oxadiazole in ) show potent activity against HepG2 and MCF-7 cells. The target compound’s azetidine-pyrazole unit may similarly enhance cytotoxicity.
  • TLR Antagonism : Azetidine-morpholine hybrids (e.g., ) demonstrate efficacy in autoimmune diseases, suggesting the azetidine ring’s role in modulating immune pathways.

Q & A

Basic Question

  • 1H/13C NMR : Key peaks include the trifluoromethyl singlet (~δ -60 ppm in 19F NMR) and azetidine protons (δ 3.5–4.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
    Advanced Question
  • X-ray crystallography : Resolve azetidine ring puckering and pyrazole-pyridine dihedral angles. Use synchrotron radiation for high-resolution data (e.g., 0.8 Å resolution) .
  • DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate electronic environments .

How does the trifluoromethyl group influence the compound’s stability and reactivity in biological systems?

Basic Question
The -CF₃ group enhances metabolic stability by resisting oxidative degradation. It increases lipophilicity (LogP ~2.5), improving membrane permeability .
Advanced Question

  • Metabolic profiling : Use liver microsomes (human/rat) to track demethylation or hydroxylation pathways. LC-MS/MS quantifies metabolites .
  • ROS scavenging assays : Evaluate if -CF₃ mitigates reactive oxygen species (ROS) in cell-based models (e.g., HepG2 cells under H₂O₂ stress) .

What methodologies are suitable for studying this compound’s coordination chemistry with transition metals?

Advanced Question

  • UV-Vis and EPR : Monitor ligand-to-metal charge transfer (LMCT) in Fe(II)/Ni(II) complexes. Distorted octahedral geometries for Ni(II) show d-d transitions at ~600 nm .
  • Magnetic susceptibility : Measure μeff for paramagnetic Fe(II) complexes (expected μ ~4.9 BM for high-spin d⁶) .
  • Single-crystal analysis : Resolve κ²-N,N’ binding modes and metal-ligand bond lengths (e.g., Ni-Npyridine ≈ 2.05 Å) .

How can researchers design assays to evaluate this compound’s bioactivity against neurological targets?

Advanced Question

  • In vitro kinase inhibition : Screen against TrkA or NMDA receptors via fluorescence polarization (FP) assays. Use ATP-cone probes (Kd < 10 nM) .
  • Blood-brain barrier (BBB) penetration : Apply PAMPA-BBB models with LC-MS quantification. Target Pe > 4.0 × 10⁻⁶ cm/s for CNS activity .
  • In vivo neuroinflammation models : Administer 10 mg/kg (i.p.) in LPS-induced mice; quantify IL-6/TNF-α via ELISA .

What strategies can mitigate batch-to-batch variability during large-scale synthesis?

Advanced Question

  • Process analytical technology (PAT) : Implement inline FTIR to monitor azetidine coupling in real-time.
  • Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM) .
  • Purification : Use preparative HPLC with C18 columns (ACN/H₂O + 0.1% TFA) to isolate >99% pure batches .

How does this compound compare to azetidine-free analogs in material science applications?

Advanced Question

  • Thermal stability : TGA shows decomposition at 220°C for the azetidine derivative vs. 180°C for pyridine-only analogs .
  • Liquid crystal behavior : Polarized optical microscopy (POM) reveals smectic phases in azetidine-containing derivatives (ΔT = 40–120°C) .
  • Polymer compatibility : Blend with PMMA (1:10 wt%); DSC shows Tg elevation by 15°C due to rigid azetidine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.